molecular formula C7H14ClNO B13475846 3-Methyl-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride

3-Methyl-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride

Cat. No.: B13475846
M. Wt: 163.64 g/mol
InChI Key: XIXUYWYGZDMZPI-UHFFFAOYSA-N
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Description

3-methyl-2-oxabicyclo[221]heptan-4-amine hydrochloride is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride typically involves the following steps:

    Formation of the oxabicyclo ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the amine group: The oxabicyclo compound is then subjected to amination reactions, often using reagents such as ammonia or amines under specific conditions.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride
  • 2-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride
  • 3-methyl-2-oxabicyclo[2.2.1]heptan-4-amine

Uniqueness

3-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

3-methyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-5-7(8)3-2-6(4-7)9-5;/h5-6H,2-4,8H2,1H3;1H

InChI Key

XIXUYWYGZDMZPI-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCC(C2)O1)N.Cl

Origin of Product

United States

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